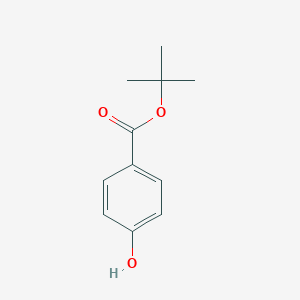

tert-ブチル 4-ヒドロキシ安息香酸

概要

説明

Synthesis Analysis

The synthesis of tert-butyl-hydroxylated compounds has been explored through various methods. A short synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde was developed using the HBr-DMSO system as an effective oxidant, achieving an overall yield of 45% from 2-tert-butyl-p-cresol . Additionally, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid was achieved in 63.7% overall yield by bromination of 2,6-di-tert-butyl-4-methylphenol followed by oxidation with Jones reagent . Another approach involved the cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl aroylperbenzoates has been elucidated through single-crystal structures, showing that the perester and benzophenone carbonyl groups are almost coplanar . The crystal structures of triorganotin 3,5-di-tert-butyl-4-hydroxybenzoates have also been determined, revealing a distorted tetrahedral geometry around the tin atom .

Chemical Reactions Analysis

The electrochemical oxidation of 4-tert-butylcatechol in the presence of 4-hydroxycoumarin has been studied, leading to the synthesis of new coumestan derivatives . Laser flash photolysis (LFP) of tert-butyl aroylperbenzoates has been used to study the kinetics of singlet and triplet states and the aroylphenyl radicals, providing insights into the reactivity and lifetimes of these species .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-hydroxybenzoate derivatives have been characterized through various techniques. The electrochemical study of related compounds has provided information on their redox behavior . The photophysical properties of tert-butyl aroylperbenzoates have been investigated using LFP, revealing the lifetimes of excited states and radicals . The synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines by N-O bond formation has been reported, showcasing the functional group tolerance of this method .

科学的研究の応用

配位化学と磁性材料

tert-ブチル 4-ヒドロキシ安息香酸: は、コバルトや亜鉛などの金属との二核錯体の合成に使用されます 。これらの錯体は、新しい磁性材料の開発に重要な磁気特性について研究されています。このような材料は、メモリ記憶装置、光学センサー、アクチュエータなど、潜在的な用途があります。

製薬業界

製薬部門では、tert-ブチル 4-ヒドロキシ安息香酸は、さまざまな化合物の合成における前駆体です 。フェノールエステル基を必要とする新しい薬剤、特にその開発に役立つ中間体の作成に使用されます。

化粧品とパーソナルケア

パラベンの誘導体として、tert-ブチル 4-ヒドロキシ安息香酸は、その抗菌特性のために化粧品において保存料として使用されてきました 。しかし、内分泌かく乱に対する懸念から、その使用は再評価されています。

食品業界

この化合物は、食品業界でも香味剤と保存料として見られます 。微生物の増殖を防ぐことで、食品の保存期間を延ばすのに役立ちます。

高分子合成

tert-ブチル 4-ヒドロキシ安息香酸: は、重合プロセスで開始剤または改質剤として使用される高分子化学で役割を果たします 。これにより、熱安定性や溶解性などの特性が向上した新しい高分子材料を開発できます。

環境への応用

環境科学では、tert-ブチル 4-ヒドロキシ安息香酸は、分解プロセスと生態系への影響の研究に関係する可能性があります 。環境におけるその挙動を理解することは、さまざまな産業におけるその使用に伴うリスクを評価するために不可欠です。

作用機序

Target of Action

Tert-Butyl 4-hydroxybenzoate, also known as Butylparaben, is primarily used as an antimicrobial preservative in cosmetics . It targets a broad spectrum of microbes, including bacteria and fungi .

Mode of Action

The exact mechanism of how Tert-Butyl 4-hydroxybenzoate works is unknown, but it is proposed to act by inhibiting DNA and RNA synthesis, and enzymes like ATPase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer and possibly causing the leakage of intracellular constituents .

Pharmacokinetics

Tert-Butyl 4-hydroxybenzoate has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s skin permeation is low, as indicated by its Log Kp value .

Result of Action

The primary result of Tert-Butyl 4-hydroxybenzoate’s action is the inhibition of microbial growth, making it an effective preservative in cosmetics and pharmaceutical products . By disrupting essential cellular processes in microbes, it prevents contamination and extends the shelf life of products .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWMOMRHHQLBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044895 | |

| Record name | tert-Butyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25804-49-3 | |

| Record name | 1,1-Dimethylethyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25804-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025804493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL 4-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8SS68TDWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of tert-Butyl 4-hydroxybenzoate?

A1: tert-Butyl 4-hydroxybenzoate, also known as methyl 3,5-di-tert-butyl-4-hydroxybenzoate, is an organic compound with the molecular formula C12H18O3 and a molecular weight of 208.25 g/mol. [] While the provided research does not delve into detailed spectroscopic data, it confirms its structure as an ester formed by the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol.

Q2: How is tert-Butyl 4-hydroxybenzoate synthesized?

A2: A common synthesis method utilizes methanol as both reactant and solvent, reacting with 3,5-di-tert-butyl-4-hydroxybenzoic acid under reflux conditions (60-80°C) with sodium methoxide or p-toluenesulfonic acid as catalysts. [] This method is considered environmentally friendly due to its mild conditions and avoidance of toxic solvents.

Q3: What material compatibility and stability properties make tert-Butyl 4-hydroxybenzoate useful?

A3: tert-Butyl 4-hydroxybenzoate exhibits excellent solubility in organic solvents, making it valuable in formulating adhesive films for solar cells. [] When incorporated into EVA (ethylene-vinyl acetate) adhesive films, it contributes to high volume resistivity, high transmittance, and a low yellowing ratio, enhancing the photoelectric conversion ratio of the solar cell pack. []

Q4: How does tert-Butyl 4-hydroxybenzoate contribute to the development of multifunctional materials?

A4: Research highlights the incorporation of tert-Butyl 4-hydroxybenzoate into cellulose esters to create multifunctional materials with free-radical scavenging and UV-resistant activities. [] These modified cellulose esters can scavenge harmful reactive nitrogen and hydroxyl free radicals, demonstrating potential applications in cosmetics, biopharmaceuticals, and even art protection due to their biocompatibility, processability, and antioxidative properties. []

Q5: Are there any known applications of tert-Butyl 4-hydroxybenzoate in the field of coordination chemistry?

A5: Research indicates the use of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a precursor to tert-Butyl 4-hydroxybenzoate, as a ligand in the synthesis of binuclear metal complexes. [, ] These complexes, particularly those involving cobalt [] and nickel [], are studied for their magnetic properties and provide insights into structure-property relationships in coordination chemistry.

Q6: How has computational chemistry been employed in research related to tert-Butyl 4-hydroxybenzoate?

A6: Density Functional Theory (DFT) calculations have been crucial in understanding the magnetic properties of binuclear cobalt complexes incorporating the 3,5-di-tert-butyl-4-hydroxybenzoate ligand. [] These calculations provide valuable insights into the antiferromagnetic exchange interactions within these complexes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

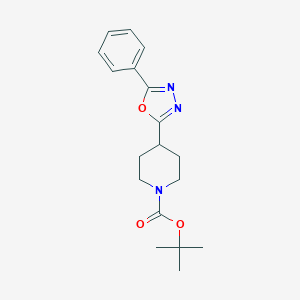

![Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B153337.png)

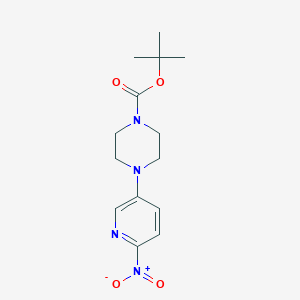

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)

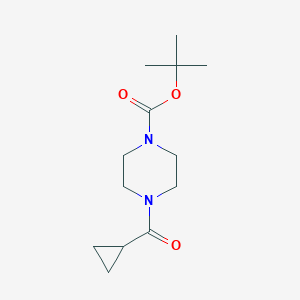

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)